molecular formula C16H25NO3 B1665871 Axomadol CAS No. 187219-95-0

Axomadol

Cat. No. B1665871
M. Wt: 279.37 g/mol
InChI Key: LQJLLAOISDVBJM-UHFFFAOYSA-N
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Description

Axomadol (INN, USAN) (code name EN3324) is a synthetic, centrally-acting opioid analgesic related to tramadol1. It was under investigation by Endo Pharmaceuticals in collaboration with Grünenthal GmbH for the treatment of chronic, moderate to severe lower back pain and arthrosis1. However, development was halted after phase II clinical trials as it did not meet the pre-determined clinical endpoints1.



Synthesis Analysis

The synthesis of Axomadol is not explicitly mentioned in the search results. However, it is known that Axomadol is a synthetic opioid, implying that it is created in a laboratory setting using chemical reactions2.



Molecular Structure Analysis

The molecular structure of Axomadol is not explicitly mentioned in the search results. However, the IUPAC name of Axomadol is (1R,3R,6R)-6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)-1,3-cyclohexanediol1.



Chemical Reactions Analysis

The chemical reactions involving Axomadol are not explicitly mentioned in the search results. However, as a synthetic opioid, it is likely that Axomadol undergoes various chemical reactions during its synthesis3.



Physical And Chemical Properties Analysis

The physical and chemical properties of Axomadol are not explicitly mentioned in the search results. However, the chemical formula of Axomadol is C16H25NO3, and its molar mass is 279.380 g/mol4.


Future Directions

The future directions of Axomadol are not explicitly mentioned in the search results. However, given that the development of Axomadol was halted after phase II clinical trials, it is unclear whether further research will be conducted on this compound1.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature.


properties

IUPAC Name

6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-17(2)11-13-7-8-14(18)10-16(13,19)12-5-4-6-15(9-12)20-3/h4-6,9,13-14,18-19H,7-8,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJLLAOISDVBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCC(CC1(C2=CC(=CC=C2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461720, DTXSID50870174
Record name 1,3-Cyclohexanediol, 6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Axomadol hydrochloride

CAS RN

454221-09-1, 187219-99-4
Record name 1,3-Cyclohexanediol, 6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Cyclohexanediol, 6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)-, (1R,3R,6R)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 10 g (0.036 mol) of the crude product (IV) in 36.5 ml tetrahydrofuran was added dropwise at +2° C. with stirring to a solution of 1.36 g (0.036 mol, 1 equiv.) sodium borohydride in 15 ml ethanol and 36.5 ml tetrahydrofuran. Once the crude product solution had been completely added the mixture was then stirred for 60 to 90 minutes at +15° C. 25 ml aqueous ammonium chloride solution (10% w/w) were then added and alkalized with 5 ml sodium hydroxide solution (32%) to pH 12. After being extracted twice with 50 ml ethyl acetate, the combined phases were dried over magnesium sulfate and evaporated in vacuo. 10 g crude mixture was obtained in this case.
Name
crude product ( IV )
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
36.5 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
36.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
V Mangas‐Sanjuan, JM Pastor… - British Journal of …, 2016 - Wiley Online Library
… In summary, the effects of axomadol on pupil diameter were mediated by SS axomadol and RR O-demethyl axomadol. Both components contributed significantly to the effects on this …
Number of citations: 6 bpspubs.onlinelibrary.wiley.com
RD Altman - Drugs & aging, 2010 - Springer
… OR tenoxicam OR capsaicin OR glyceryl trinitrate OR salicylate]); (opioid OR morphine OR codeine OR oxycodone OR hydrocodone OR oxymorphone OR tramadol OR axomadol OR …
Number of citations: 43 link.springer.com
H Singh - 2023 - europepmc.org
Background and Purpose This report is the second surveillance report for the Agency for Healthcare Research and Quality (AHRQ) 2020 report Acute Treatments for Episodic Migraine …
Number of citations: 0 europepmc.org
H Singh - 2023 - europepmc.org
Background and Purpose This report is the third and final surveillance report for the Agency for Healthcare Research and Quality (AHRQ) 2020 report Acute Treatments for Episodic …
Number of citations: 0 europepmc.org
GC Richards, K Sitkowski, C Heneghan… - British Journal of …, 2021 - Wiley Online Library
Aim The growing demand for analgesia, coupled with an increasing need to treat opioid dependence and overdose, has escalated the development of novel opioids. We aimed to …
Number of citations: 5 bpspubs.onlinelibrary.wiley.com
H Singh - 2023 - europepmc.org
Background and Purpose This report is the first update for the Agency for Healthcare Research and Quality (AHRQ) 2020 report Acute Treatments for Episodic Migraine (available at …
Number of citations: 0 europepmc.org
JH VanderPluym, RBH Singh, MH Farah… - Systematic Review on …, 2022 - ncbi.nlm.nih.gov
Background and Purpose This report is the third and final surveillance report for the Agency for Healthcare Research and Quality (AHRQ) 2020 report Acute Treatments for Episodic …
Number of citations: 4 www.ncbi.nlm.nih.gov
RBH Singh, JH VanderPluym, B Hasan… - Systematic Review on …, 2022 - ncbi.nlm.nih.gov
Background and Purpose This report is the first update for the Agency for Healthcare Research and Quality (AHRQ) 2020 report Acute Treatments for Episodic Migraine (available at …
Number of citations: 2 www.ncbi.nlm.nih.gov
N Marco‐Ariño, S Vide, M Agustí… - CPT …, 2022 - Wiley Online Library
… modeled the PDiam effects of the active components of axomadol and found that pupillary changes correlated linearly with the area under the curve of the cold pressor test. …
Number of citations: 1 ascpt.onlinelibrary.wiley.com
D communes internationales … - WHO Drug …, 2003 - search.proquest.com
Dénominations communes internationales RECOMMANDÉES (DCI Rec): Liste 49 llestnotifiéque, conformémentauxdispositionsduparagraphe7dela Procédureà suivre …
Number of citations: 0 search.proquest.com

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